![molecular formula C12H14ClNO3 B12431808 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide CAS No. 851398-32-8](/img/structure/B12431808.png)
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a benzodioxin ring, which is a common structural motif in various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the exothermic reaction and any hazardous reagents.
化学反应分析
Types of Reactions
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzodioxin ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
科学研究应用
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications in treating diseases due to its structural similarity to bioactive molecules.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .
相似化合物的比较
Similar Compounds
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the ethyl group, making it less bulky.
Uniqueness
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group can enhance its binding affinity to certain proteins compared to its analogs .
属性
CAS 编号 |
851398-32-8 |
|---|---|
分子式 |
C12H14ClNO3 |
分子量 |
255.70 g/mol |
IUPAC 名称 |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14ClNO3/c1-8(14-12(15)7-13)9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,15) |
InChI 键 |
BSXDSGTXOJSUAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)
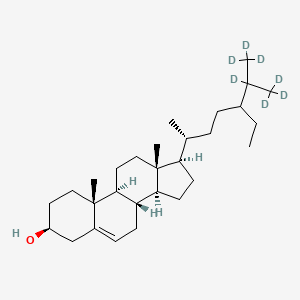
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)

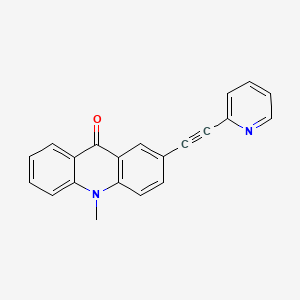
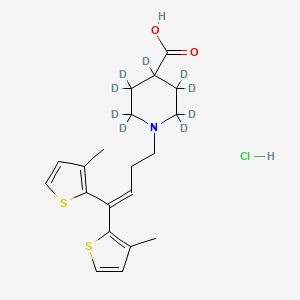
![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)
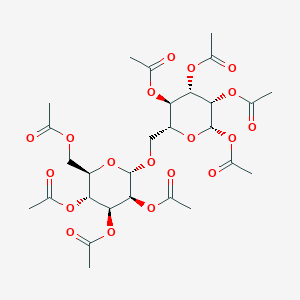
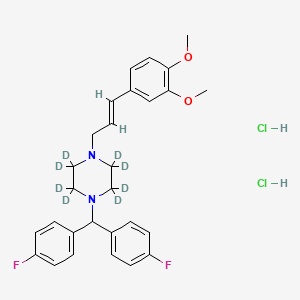
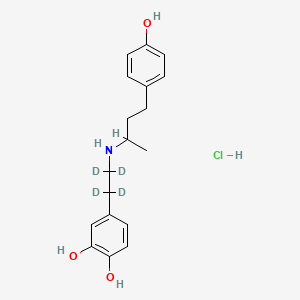
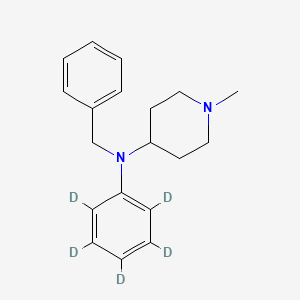

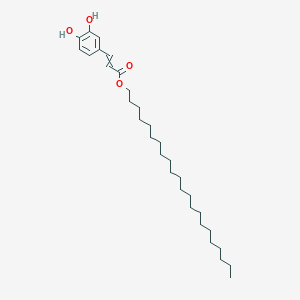
![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
